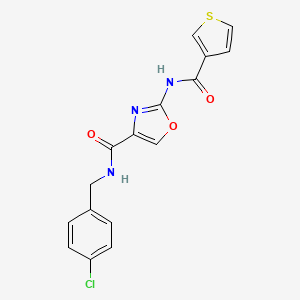

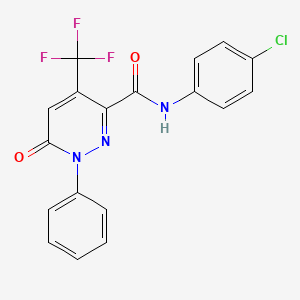

N-(4-chlorophenyl)-6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a trifluoromethyl group, which is a functional group that has the formula -CF3 . This group is often used in pharmaceuticals and drugs, and can be used to adjust the steric and electronic properties of a lead compound .

Molecular Structure Analysis

The trifluoromethyl group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This can affect the overall properties of the compound.Chemical Reactions Analysis

Trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid . The trifluoromethyl group can also lower the basicity of compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure and the groups it contains. For example, the trifluoromethyl group can affect the solubility of molecules .Scientific Research Applications

Synthesis and Characterization of Polymers

Research by Ghaemy et al. (2010) focused on the synthesis of new soluble polyamides from an unsymmetrical diamine bearing a bulky triaryl pyridine pendent group, demonstrating the compound's utility in creating medium molecular weight polymers with good thermal stability and solubility in polar aprotic solvents (Ghaemy, Nasab, & Alizadeh, 2010).

Antimicrobial and Biological Activity

Khalifa et al. (2015) synthesized novel heterocyclic aryl monoazo organic compounds, including derivatives of N-(4-chlorophenyl)-6-oxo-1-phenyl-4-(trifluoromethyl)-1,6-dihydro-3-pyridazinecarboxamide, and evaluated their antimicrobial and antitumor activities. These compounds exhibited high efficiency in vitro, suggesting potential use in sterile and/or biological active fabrics (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

Synthesis of Novel Arylazothiazole Disperse Dyes

The work by Zhang et al. (2013) on synthesizing polyamides derived from pyridazine and pyrimidine monomers containing thioether units highlighted the potential of these compounds in creating polymers with high refractive indices, low birefringences, and good thermal properties. These findings suggest applications in optical materials (Zhang, Bai, Li, Shengru, Wang, & Yang, 2013).

Herbicidal Activities

Xu et al. (2008) discovered that derivatives of 4-(3-Trifluoromethylphenyl)pyridazine, similar in structure to this compound, have significant herbicidal activities, potentially offering new avenues for agricultural chemical development (Xu, Hu, Zou, Liu, Zhu, Wang, Hu, & Yang, 2008).

Antiepileptic Potential

Hallot et al. (1986) synthesized and evaluated a series of 6-aryl-3-(hydroxypolymethyleneamino)pyridazines derivatives for anticonvulsant activity. Their findings suggest that certain structural modifications can significantly enhance anticonvulsant activity, offering insights into the development of new antiepileptic drugs (Hallot, Brodin, Merlier, Brochard, Chambon, & Bizière, 1986).

Mechanism of Action

properties

IUPAC Name |

N-(4-chlorophenyl)-6-oxo-1-phenyl-4-(trifluoromethyl)pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11ClF3N3O2/c19-11-6-8-12(9-7-11)23-17(27)16-14(18(20,21)22)10-15(26)25(24-16)13-4-2-1-3-5-13/h1-10H,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQJDEXVVOQYFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=CC=C(C=C3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11ClF3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(ethylthio)-N-(4-fluorophenyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2710147.png)

![N-(6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)prop-2-enamide](/img/structure/B2710148.png)

![N-(4-acetylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2710153.png)

![3-((4-chlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2710157.png)

![Ethyl 4-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)piperidine-1-carboxylate](/img/structure/B2710159.png)

![ethyl 6-methyl-2-oxo-4-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2710160.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide](/img/structure/B2710162.png)